

Stereochemistry and Core Properties of 1-epi-Ramipril

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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

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1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, differing only in the three-dimensional configuration at a single chiral center [1]. The table below summarizes its core characteristics.

Property	Description
CAS Number	104195-90-6 [1] [2]
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₅ [1] [2]
Molecular Weight	416.51 g/mol [1] [2]
IUPAC Name	(2S,3aS,6aS)-1-[(2S)-2-[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1]
Primary Role	Pharmaceutical impurity; identified as Ramipril Impurity H (EP) [1] [2]
Appearance	White to Off-White solid [2]
Melting Point	45 - 50 °C [2]

Property	Description
Storage	-20°C freezer, under inert atmosphere [2]

Key Stereochemical Comparison with Ramipril

The fundamental difference between **1-epi-ramipril** and its parent compound lies in their spatial configuration. The table below highlights this critical distinction.

Compound	Stereochemical Configuration	Key Difference
Ramipril	(2S,3aS,6aS)-1-[(2S)-2-[[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1]	The first chiral center has an S configuration [1].
1-epi-Ramipril	(2S,3aS,6aS)-1-[(2S)-2-[[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1]	The first chiral center has an R configuration [1].

Analytical Methodology for Identification

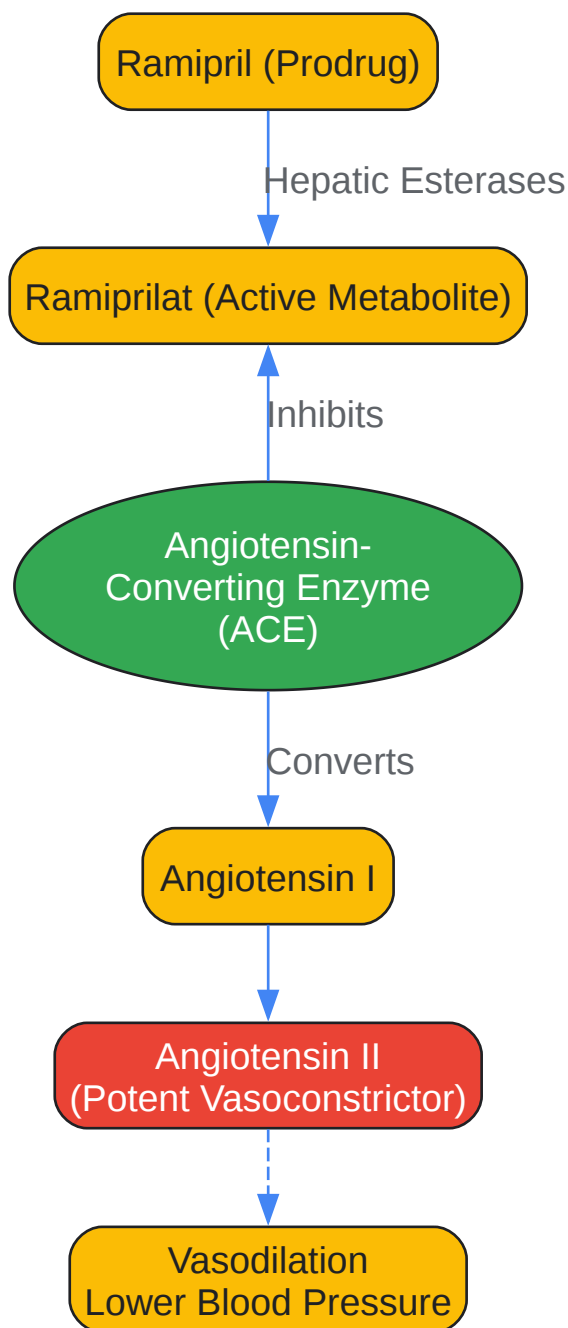
While detailed protocols are not fully available in the search results, a study outlines a validated LC-MS/MS method for analyzing ramipril and its active metabolite, ramiprilat, which can be adapted for epimer analysis [3].

- **Key Instrumentation:** The method uses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard technique for separating and identifying stereoisomers and impurities [3].
- **Sample Preparation:** The primary sample preparation technique involves protein precipitation using methanol, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase [3].
- **Chromatographic Separation:** Separation is achieved using a C18 analytical column with a mobile phase consisting of ammonium acetate and acetic acid, employing a gradient elution program [3].
- **Detection:** The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity [3].

Biological and Pharmacological Implications

The stereochemical difference is not just structural; it has direct consequences for the molecule's behavior.

- **Mechanism of Action:** Ramipril is a prodrug. Its therapeutic effect comes from its active metabolite, **ramiprilat**, which is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [4]. By inhibiting ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to lowered blood pressure [5] [4].
- **Significance of the Epimer:** The altered spatial configuration of **1-epi-ramipril** means it interacts differently with the ACE enzyme. This results in its classification as an **impurity** rather than an active drug, as it likely has significantly reduced or different ACE inhibitory activity compared to ramipril [1]. The following diagram illustrates the metabolic pathway of the active drug for contrast.



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Metabolic activation of Ramipril and its mechanism of ACE inhibition.

Formulation and Stability Considerations

Understanding and controlling for impurities like **1-epi-ramipril** is critical in drug development.

- **Stability Profile:** Ramipril is known to be susceptible to degradation, which can lead to the formation of various impurities [6]. The specific conditions that might promote the formation or degradation of the 1-epi isomer require careful study during formulation development.
- **Formulation Strategies:** Patent literature indicates that formulating ramipril with alkaline stabilizers, such as sodium carbonate or sodium bicarbonate, can improve the stability of the active ingredient and help suppress degradation [6]. Controlling the formulation environment is key to minimizing impurity levels.

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